molecular formula C16H17N5O3S B4424998 N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4424998
M. Wt: 359.4 g/mol
InChI Key: KWUOKUPTCBOGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways such as the inhibition of protein kinases, modulation of transcription factors, and regulation of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. In inflammation research, it has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation through the inhibition of microglial activation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential therapeutic applications in various fields. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function makes it a promising compound for further research. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of N-(4-methoxybenzyl)-1-(methylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential as a therapeutic agent for other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to further explore its mechanism of action and identify potential targets for drug development. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylsulfonyl-5-pyridin-3-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-24-14-7-5-12(6-8-14)10-18-16-19-15(13-4-3-9-17-11-13)20-21(16)25(2,22)23/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUOKUPTCBOGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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